

A Comparative Crystallographic Analysis of (2-Bromothiazol-4-yl)methanol Derivatives and Analogs

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Compound of Interest

Compound Name: (2-Bromothiazol-4-yl)methanol

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For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography provides definitive insights into molecular geometry, which is crucial for structure-based drug design and understanding intermolecular interactions. This guide offers a comparative overview of the X-ray crystal structure of a brominated thiazole derivative and a related non-brominated analog, providing key experimental data and protocols.

While the specific X-ray crystal structure of **(2-Bromothiazol-4-yl)methanol** is not publicly available, this guide presents the detailed crystallographic data for a closely related brominated thiazole compound: Ethyl 2-(pyridin-2-yl)-4-hydroxy-thiazole-5-carboxylate (referred to as Compound 1). For comparative purposes, we include the crystallographic data for a non-brominated analog, Ethyl 2-amino-4-methylthiazole-5-carboxylate (Compound 2).

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two compounds, offering a direct comparison of their solid-state structures.

Parameter	Compound 1 (Brominated Derivative)	Compound 2 (Non-brominated Analog)
Chemical Formula	<chem>C10H9BrN2O2S</chem>	<chem>C7H10N2O2S</chem>
Molecular Weight	285.16 g/mol	186.23 g/mol
Crystal System	Triclinic	Monoclinic
Space Group	P-1	P2 ₁ /c
Unit Cell Dimensions		
a	6.7420(6) Å	8.6603(1) Å
b	8.2667(8) Å	11.3320(2) Å
c	11.0176(8) Å	9.2984(2) Å
α	69.502(5)°	90°
β	88.199(5)°	108.994(1)°
γ	70.123(4)°	90°
Volume	538.23(8) Å ³	862.19(3) Å ³
Z	2	4
Calculated Density	1.760 g/cm ³	1.434 g/cm ³
Data Collection Temp.	-140 °C	Room Temperature
CCDC Number	1971598	2263857

Experimental Protocols

Synthesis of Ethyl 2-(pyridin-2-yl)-4-hydroxy-thiazole-5-carboxylate (Compound 1)

The synthesis of the brominated thiazole derivative involves a decarboxylative bromination of a thiazole core. The general procedure is as follows: The corresponding thiazole carboxylic acid is subjected to a Hunsdiecker-type reaction. Typically, the carboxylic acid is converted to its silver salt, which is then treated with bromine in an inert solvent.

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Compound 2)

A common method for the synthesis of this compound is the Hantzsch thiazole synthesis.^[1] In a one-pot procedure, ethyl acetoacetate is reacted with N-bromosuccinimide (NBS) in a suitable solvent system like water and THF.^[1] Following the formation of the α -bromo intermediate, thiourea is added, and the mixture is heated to induce cyclization, yielding the final product.^[1]

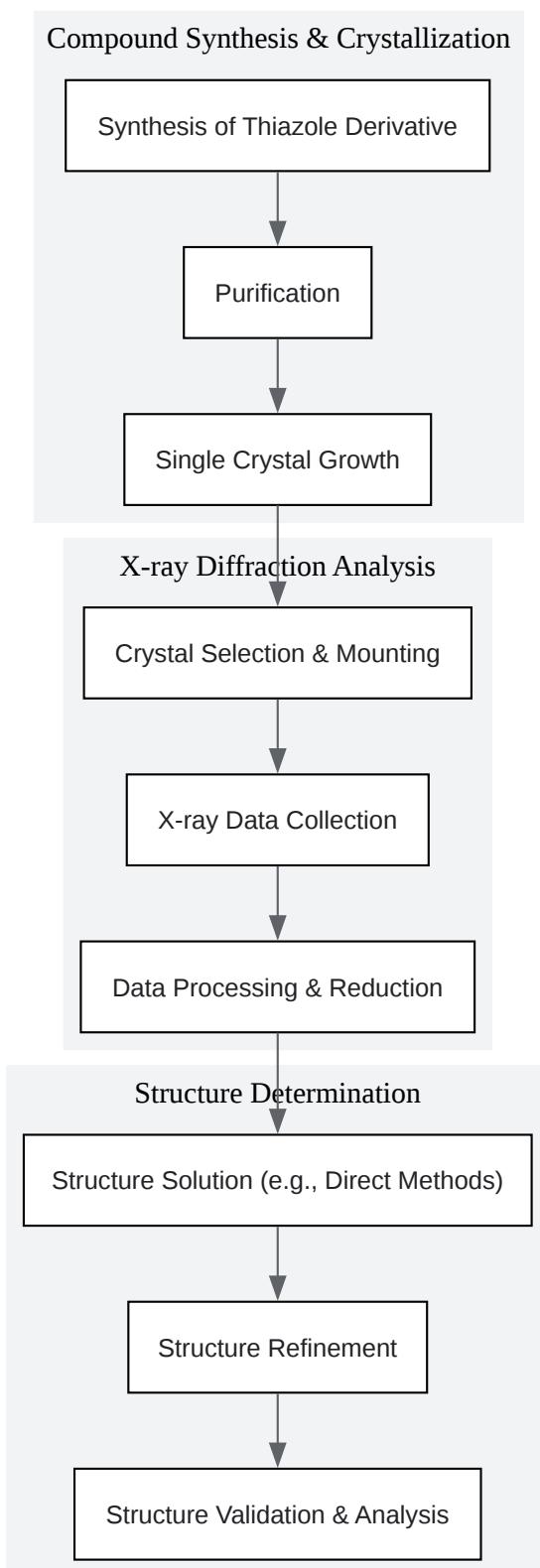
Single-Crystal X-ray Diffraction

The determination of the crystal structures for these compounds follows a standardized workflow. The protocol for Compound 1 is detailed below.

- **Crystal Growth:** Single crystals suitable for X-ray diffraction were grown from a suitable solvent by slow evaporation. For Compound 1, colorless prism-shaped crystals were obtained.
- **Data Collection:** A single crystal was mounted on a goniometer head. The intensity data for Compound 1 were collected on a Nonius KappaCCD diffractometer using graphite-monochromated Mo-K α radiation. The data were corrected for Lorentz and polarization effects, and an empirical absorption correction was applied.
- **Structure Solution and Refinement:** The crystal structure of Compound 1 was solved by direct methods using the SHELXS program and refined by full-matrix least-squares techniques against F^2 using SHELXL-2018. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located from the difference Fourier map and refined isotropically.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.



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Caption: Experimental workflow for single-crystal X-ray diffraction.

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References

- 1. tandfonline.com [tandfonline.com]
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